2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)-
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Overview
Description
2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- is a chemical compound with the molecular formula C7H8BrNO4 It is a derivative of pyrrolidinedione, featuring a brominated oxopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and refinement to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidinedione derivatives .
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(2-bromo-1-oxopropoxy)- involves its interaction with molecular targets through its brominated oxopropoxy group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby exerting its effects. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-Bromosuccinimide (NBS): A closely related compound used widely in organic synthesis for bromination reactions.
Succinimide: The parent compound of NBS, used in various chemical and pharmaceutical applications.
2,5-Pyrrolidinedione: The core structure of the compound, with applications in polymer chemistry and materials science .
Uniqueness
This uniqueness makes it valuable in specialized research and industrial contexts .
Properties
CAS No. |
129779-14-2 |
---|---|
Molecular Formula |
C7H8BrNO4 |
Molecular Weight |
250.05 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromopropanoate |
InChI |
InChI=1S/C7H8BrNO4/c1-4(8)7(12)13-9-5(10)2-3-6(9)11/h4H,2-3H2,1H3 |
InChI Key |
GDKVUAJKAVYYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)ON1C(=O)CCC1=O)Br |
Origin of Product |
United States |
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